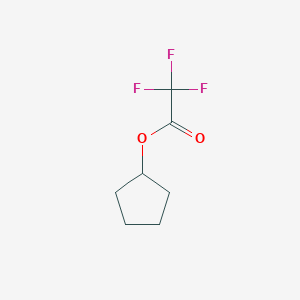
Cyclopentyl trifluoroacetate
Übersicht
Beschreibung
Cyclopentyl trifluoroacetate is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 . It is used in various scientific research and industries.
Synthesis Analysis
This compound could be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The transesterification reaction of cyclopentyl acetate and methanol is exothermic reaction at the temperature range from 273.15 to 373.15 K .Molecular Structure Analysis
The InChI code for this compound is1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 . Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.14 . It is a colorless liquid.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Organic Reactions :
- Trifluoroacetic acid is identified as an effective reagent for tandem Claisen rearrangement and cyclization reactions, useful in synthesizing compounds like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones (Pathak, Madapa, & Batra, 2007).
- It catalyzes Prins cyclizations of enol ethers to form tetrahydropyrans efficiently (Hart & Bennett, 2003).
- Cyclopentyl trifluoroacetate is produced during reactions of trifluoromethyl radicals with olefins, indicating its role in organic transformations (Brookes, Coe, Pedler, & Tatlow, 1978).
Catalysis and Chemical Reactions :
- It's used in the carboxylation of alkanes to carboxylic acids, demonstrating its versatility in catalytic processes (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).
- Trifluoroacetic acid
Application in Analytical Chemistry :
- Trifluoroacetic acid is utilized as an ion-pair reagent in the separation of small ionizable molecules by reversed-phase liquid chromatography, demonstrating its importance in analytical methodologies (Cai & Li, 1999).
- It is also employed in the liquid chromatography-mass spectrometry (LC-MS) characterization of therapeutic proteins, highlighting its role in bioanalytical techniques (Bobály, Beck, Fekete, Guillarme, & Fekete, 2015).
Pharmaceutical and Biological Applications :
- The use of trifluoroacetic acid in drug synthesis, particularly in the protection of cyclam, cyclen, and 1,4,7-triazacyclononane, underlines its significance in pharmaceutical chemistry (Yang, Giandomenico, Sartori, & Moore, 2003).
- It acts as an allosteric modulator at the glycine receptor, suggesting its potential influence on neurological functions (Tipps, Iyer, & Mihic, 2012).
Zukünftige Richtungen
Trifluoroacetates, including Cyclopentyl trifluoroacetate, are key components in pharmaceuticals and agrochemicals . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .
Wirkmechanismus
Target of Action
Cyclopentyl trifluoroacetate is a chemical compound used in various synthetic protocols and medicinal aspects . The specific target site of this compound remains unidentified
Mode of Action
It is known to participate in sequential carbon-fluorine (C–F) bond functionalizations of trifluoroacetamides and trifluoroacetates . The reaction begins with the activation of a carbonyl oxygen atom by a 4-dimethylaminopyridine-boryl radical, followed by a spin-center shift to trigger the C–F bond scission . This process enables the sequential generation of difluoro- and monofluoroalkyl radicals .
Biochemical Pathways
This compound is involved in the synthesis of a variety of heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds . .
Result of Action
It is known to participate in the synthesis of a variety of heterocyclic compounds of medicinal interest . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, TFA, a related compound, has been detected in various environmental settings, including rain, fog, and water bodies . .
Biochemische Analyse
Biochemical Properties
Cyclopentyl trifluoroacetate plays a significant role in biochemical reactions, particularly as an antiviral agent. It acts as a competitive antagonist of the beta-2 receptor, which is found in the liver and other tissues . This compound has been shown to inhibit virus-induced hepatitis in rats and the replication of several different viruses, including polio, herpes simplex, and influenza A . This compound interacts with enzymes involved in viral glycoprotein synthesis by binding to the enzyme required for glycoprotein synthesis on the surface of cells . This interaction inhibits the synthesis of viral glycoproteins, thereby preventing the replication of viruses.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of viral glycoprotein synthesis by this compound can disrupt the normal functioning of infected cells, leading to altered gene expression and metabolic changes. Additionally, this compound has been shown to affect the liver, causing mild liver hypertrophy in rats .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit viral glycoprotein synthesis by binding to the enzyme required for this process on the surface of cells . This binding interaction prevents the synthesis of viral glycoproteins, which are essential for viral replication. Additionally, this compound acts as a competitive antagonist of the beta-2 receptor, which further contributes to its antiviral properties . The inhibition of viral glycoprotein synthesis and the antagonism of the beta-2 receptor are key mechanisms through which this compound exerts its antiviral effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable and does not degrade quickly . Long-term exposure to this compound can lead to changes in cellular function, such as mild liver hypertrophy in rats . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in laboratory experiments to ensure accurate and reliable results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit viral replication without causing significant adverse effects . At higher doses, this compound can cause toxic effects, such as liver hypertrophy in rats . These dosage-dependent effects underscore the importance of determining the appropriate dosage of this compound to achieve the desired antiviral effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its antiviral properties. The compound interacts with enzymes involved in viral glycoprotein synthesis, inhibiting this process and preventing viral replication . Additionally, this compound is metabolized by the liver, where it can cause mild liver hypertrophy in rats . The metabolic pathways of this compound are essential for understanding its antiviral effects and potential toxicity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . For example, this compound can be transported by sea salt aerosol, which allows it to travel long distances and accumulate in the environment . Understanding the transport and distribution of this compound is crucial for assessing its environmental impact and potential health risks.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is known to localize in subcellular organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with enzymes involved in viral glycoprotein synthesis . This localization is essential for the antiviral effects of this compound, as it allows the compound to inhibit viral glycoprotein synthesis at the site of its production. Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
cyclopentyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCONYJQZFUESJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334935 | |
| Record name | Cyclopentyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-13-9 | |
| Record name | Cyclopentyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ring size of a cyclic substrate influence the rate of solvolysis when a trimethylsilyl group is present?
A: Research suggests that the rate of solvolysis for cyclic substrates containing a trimethylsilyl group is influenced by both ring strain and the dihedral angle between the silicon-carbon bond and the developing positive charge. [] For example, cis-2-(trimethylsilyl)cyclopentyl trifluoroacetate solvolyzes faster than the analogous six-membered ring compound, attributed to the reduced ring strain in the five-membered ring system. [] Conversely, the trans isomer of the five-membered ring solvolyzes significantly slower, indicating a less favorable dihedral angle for hyperconjugative stabilization of the developing positive charge. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




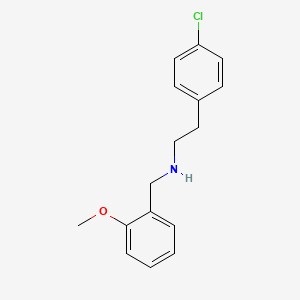
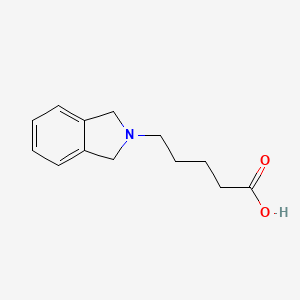


![2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1348479.png)
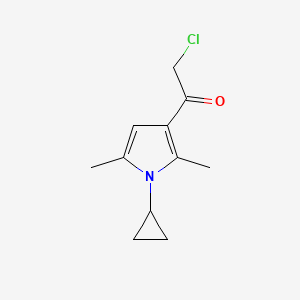
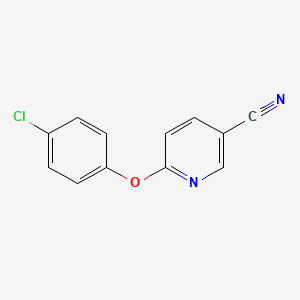

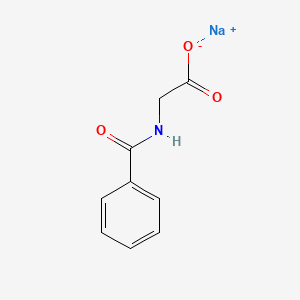
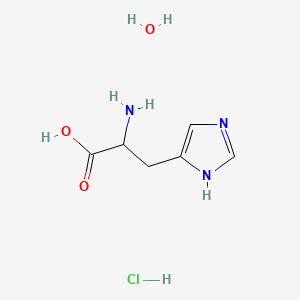
![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)

